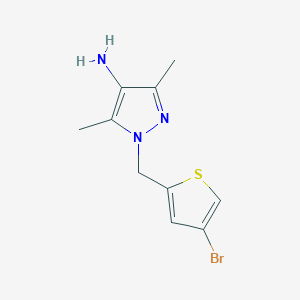
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a heterocyclic compound that features a bromothiophene moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is subjected to a series of reactions to introduce the methyl group at the 2-position.
Coupling with Pyrazole: The bromothiophene intermediate is then coupled with 3,5-dimethyl-1H-pyrazole-4-amine using a suitable coupling reagent such as palladium catalysts in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient coupling and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: Oxidized forms of the thiophene ring.
Reduction Products: Reduced forms of the pyrazole ring.
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
Comparison with Similar Compounds
- 4-Bromothiophene-2-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness: 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is unique due to the combination of the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 1-((4-Bromothiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to illustrate its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H12BrN3S. It features a bromothiophene moiety attached to a pyrazole ring, which is known to influence its pharmacological properties. The presence of the bromine atom and the thiophene ring can enhance lipophilicity and biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C12H12BrN3S |
| Molecular Weight | 300.2 g/mol |
| Key Functional Groups | Pyrazole, Thiophene, Amine |
| Solubility | Soluble in organic solvents |
Pharmacological Properties
Pyrazole derivatives have been extensively studied for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound has shown promising results in various preclinical studies.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, modifications to the pyrazole structure have led to compounds that inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Anti-inflammatory Effects
In a study by Selvam et al., several pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One derivative showed 61-85% inhibition of TNF-α at a concentration of 10 µM , comparable to the standard drug dexamethasone, which exhibited 76% inhibition at 1 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study conducted by Burguete et al. evaluated various pyrazole derivatives against bacterial strains such as E. coli and S. aureus. Notably, one derivative demonstrated significant antibacterial activity, highlighting the importance of structural modifications in enhancing efficacy .
Table 2: Biological Activities of Pyrazole Derivatives
The biological activity of This compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives often act as COX inhibitors, thereby reducing the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, contributing to their anti-inflammatory effects.
- Cell Cycle Arrest in Cancer Cells : Certain derivatives have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation.
Properties
Molecular Formula |
C10H12BrN3S |
|---|---|
Molecular Weight |
286.19 g/mol |
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12BrN3S/c1-6-10(12)7(2)14(13-6)4-9-3-8(11)5-15-9/h3,5H,4,12H2,1-2H3 |
InChI Key |
AWILACFPSCOGMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CS2)Br)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















